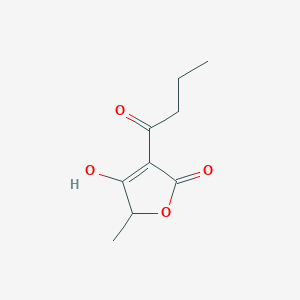
3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one is an organic compound that belongs to the furan family Furans are heterocyclic compounds characterized by a five-membered aromatic ring containing one oxygen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one typically involves the following steps:
Starting Materials: The synthesis may begin with readily available starting materials such as butanoyl chloride, methylfuran, and hydroxylating agents.
Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, catalysts such as Lewis acids, and controlled temperatures ranging from room temperature to reflux conditions.
Purification: The product can be purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors, continuous flow processes, and automated control systems to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The furan ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid, while reduction may yield an alcohol.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Acetylfuran: Another furan derivative with similar chemical properties.
5-Methylfurfural: A related compound with a different functional group.
4-Hydroxy-2-methylfuran-3-one: A structurally similar compound with different substituents.
Uniqueness
3-Butanoyl-4-hydroxy-5-methylfuran-2(5H)-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its combination of a butanoyl group, hydroxyl group, and methyl group on the furan ring makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
52599-72-1 |
|---|---|
Formule moléculaire |
C9H12O4 |
Poids moléculaire |
184.19 g/mol |
Nom IUPAC |
4-butanoyl-3-hydroxy-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C9H12O4/c1-3-4-6(10)7-8(11)5(2)13-9(7)12/h5,11H,3-4H2,1-2H3 |
Clé InChI |
UWCCYQLVTIOBLI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)C1=C(C(OC1=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


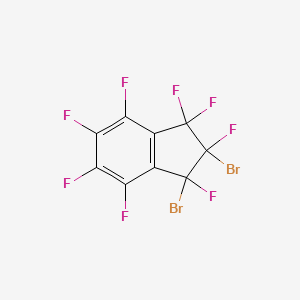

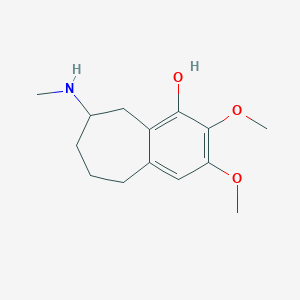
![1-[(Propan-2-yl)sulfanyl]hexa-1,5-diene](/img/structure/B14655160.png)
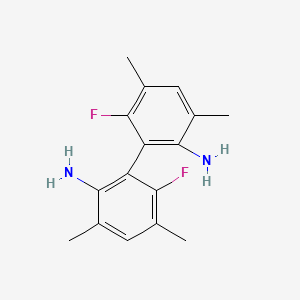
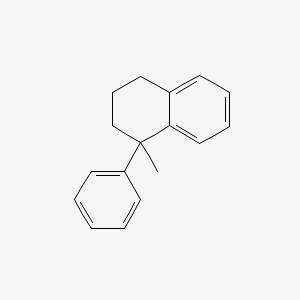
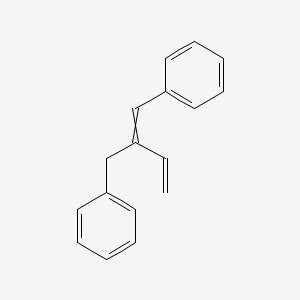
![2-[Methyl(phenyl)amino]ethyl 2-methylprop-2-enoate](/img/structure/B14655185.png)
![{Diphenyl[(prop-2-en-1-yl)oxy]methyl}(trimethyl)silane](/img/structure/B14655193.png)
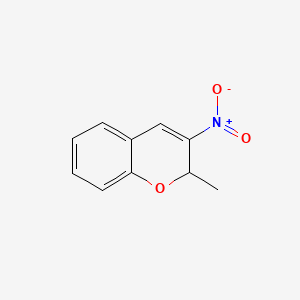

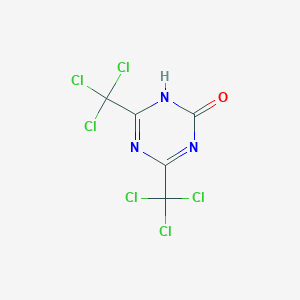
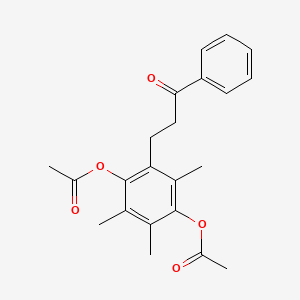
![Benzene, [methoxy(1-phenylcyclopropyl)methyl]-](/img/structure/B14655217.png)
